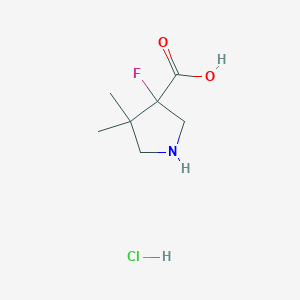
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2413876-60-3 . It has a molecular weight of 197.64 . The IUPAC name for this compound is 3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride” is 1S/C7H12FNO2.ClH/c1-6(2)3-9-4-7(6,8)5(10)11;/h9H,3-4H2,1-2H3,(H,10,11);1H . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has focused on synthesizing compounds with antibacterial properties by modifying pyrrolidine structures. For example, pyridonecarboxylic acids, synthesized with various substituents, have demonstrated significant antibacterial activities, suggesting the potential of similar structures, like the 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid; hydrochloride, in developing new antibiotics (Egawa et al., 1984).
Chemical Behavior and Reactivity
The reactivity of fluorinated pyrrolidine structures under different conditions has been studied to understand their chemical behavior. For instance, the electrophilic behavior of fluorinated dihydropyridine-substituted carboxylic acids has been examined, highlighting the peculiar reactivity patterns that could inform the synthesis and modification of related compounds (Rudler et al., 2008).
Material Science and Polymer Chemistry
In the field of polymer chemistry, fluorinated compounds have been utilized in synthesizing new polymeric materials with enhanced properties. For instance, aromatic polyamides derived from fluorene-based dicarboxylic acids exhibit high solubility and thermal stability, suggesting that similar fluorinated pyrrolidine carboxylic acids could be useful in designing advanced polymeric materials (Hsiao et al., 1999).
Molecular Recognition and Drug Design
The modification of proline structures, including hydroxylation and fluorination, affects molecular recognition by biological systems. This has implications for drug design, where fluoro-hydroxyprolines have been synthesized and studied for their interactions with biological targets, potentially offering insights into how 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid; hydrochloride could be utilized in medicinal chemistry (Testa et al., 2018).
Environmental and Material Applications
Fluorinated compounds have also found applications in environmental science and material engineering. For instance, Co(II)-based metal-organic frameworks synthesized using fluorinated ligands have demonstrated selective adsorption properties for gases like C2H2 and CO2, indicating the potential utility of similar fluorinated structures in gas separation technologies (Sun et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-6(2)3-9-4-7(6,8)5(10)11;/h9H,3-4H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNLTEPPFGDKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(C(=O)O)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2762674.png)
![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)


![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)
![2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2762688.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
methanone](/img/structure/B2762695.png)
![2-[(3-Chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762696.png)